3,5-dichloro-1H-pyrazol-1-acetic acid
Description
Contextualization of Halogenated Pyrazole (B372694) Derivatives in Chemical Biology
Halogenation is a powerful tool in drug design, and its application to the pyrazole scaffold has yielded compounds with significant biological importance. researchgate.net The introduction of halogen atoms, such as chlorine, can profoundly alter a molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to target proteins, improve membrane permeability, and block metabolic pathways that would otherwise deactivate the compound. researchgate.net
Research has shown that halogenated pyrazole derivatives are integral to a wide range of biologically active molecules. ias.ac.in For instance, the presence of a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring is a key structural requirement for potent and selective cannabinoid CB1 receptor antagonistic activity. nih.gov This highlights how specific halogenation patterns can confer high target specificity. The strategic placement of chlorine atoms on the pyrazole core is, therefore, a critical area of investigation for developing new and more effective chemical probes and therapeutic leads. researchgate.net
Significance of Carboxylic Acid Moieties in Ligand Design and Biological Interactions
The carboxylic acid functional group is a cornerstone of drug design, present in over 450 marketed drugs. nih.govacs.org Its prevalence is due to its unique ability to participate in multiple types of non-covalent interactions, which are crucial for molecular recognition at a biological target. numberanalytics.com The acidic proton and the two electronegative oxygen atoms allow the carboxyl group to act as a hydrogen bond donor and acceptor simultaneously. nih.gov In its ionized carboxylate form, it can engage in strong electrostatic or ionic interactions, often with positively charged arginine or lysine (B10760008) residues in a protein's active site. nih.gov
Research Rationale for Investigating 3,5-dichloro-1H-pyrazol-1-acetic acid
The specific structural combination of a dichlorinated pyrazole ring and an N-acetic acid moiety in this compound presents a compelling case for targeted investigation. The rationale is built upon precedent research, identified gaps in current knowledge, and a set of clear scientific hypotheses.
Overview of Precedent Research within Analogous Compound Classes
While direct studies on this compound are limited, extensive research on analogous compounds provides a strong foundation for its investigation. Structure-activity relationship (SAR) studies on various pyrazole series consistently demonstrate the impact of both halogenation and acidic functional groups. For example, in the development of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent on the pyrazole nitrogen was found to be critical for high potency. nih.gov Similarly, studies on other classes of dichlorinated pyrazoles have shown their potential in various therapeutic areas. nih.govfrontiersin.org The introduction of acidic substituents, in general, has been shown to increase inhibitory activity against certain enzymes by facilitating ionic interactions. scispace.com
| Compound Class/Example | Key Structural Features | Observed Biological Activity/Significance | Reference |
|---|---|---|---|
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | 2,4-dichlorophenyl at N1; Carboxamide at C3 | Potent and selective CB1 receptor antagonist | nih.gov |
| Phenylpyrazolone Derivatives | N-substituted phenylpyrazolone core | SAR studies show apolar compounds have better activity against Trypanosoma cruzi | frontiersin.org |
| Pyrazole-based Meprin Inhibitors | Substituted pyrazole core with acidic moieties | Introduction of acidic groups generally increases inhibitory activity against meprin β | scispace.com |
| 4-cyano-1,5-diphenylpyrazoles | Diphenylpyrazole core with various heterocycles | Shows cytotoxic properties against estrogen-dependent tumors | nih.gov |
Current Gaps in Understanding Related to Dichlorinated Pyrazole Structures
Despite the wealth of data on pyrazoles as a general class, there is a notable gap in the scientific literature concerning the specific biological profile of this compound. While many studies focus on N-aryl substituted pyrazoles or pyrazoles with complex side chains, the fundamental structure combining the 3,5-dichloro substitution pattern with a simple N-acetic acid linker is underexplored. Key unanswered questions include:
How does the specific 3,5-dichloro substitution pattern influence target selectivity compared to other halogenation patterns (e.g., 2,4-dichloroaryl)?
What specific classes of biological targets (e.g., kinases, proteases, metabolic enzymes) recognize this particular combination of structural features?
Formulation of Research Hypotheses and Objectives
Based on the established roles of its constituent functional groups and the existing gaps in knowledge, the investigation of this compound is guided by the following hypotheses:
Hypothesis 1: The 3,5-dichloro substitution on the pyrazole ring will confer enhanced biological activity and metabolic stability compared to non-halogenated or mono-halogenated pyrazole-acetic acid analogs.
Hypothesis 2: The N-acetic acid moiety will serve as a critical pharmacophoric element, enabling strong ionic and hydrogen-bonding interactions with complementary residues (e.g., arginine, lysine, histidine) in enzyme active sites or receptor binding pockets.
Hypothesis 3: The combination of a rigid, dichlorinated heterocyclic core and a flexible acidic side chain will provide a unique scaffold for discovering inhibitors of specific protein-protein interactions or enzymatic pathways that are currently unaddressed by existing pyrazole-based compounds.
The primary research objective is, therefore, to synthesize and systematically characterize the physicochemical properties and biological activities of this compound. This foundational work aims to validate the aforementioned hypotheses and establish the compound as a novel scaffold for further development in medicinal chemistry.
Properties
Molecular Formula |
C5H4Cl2N2O2 |
|---|---|
Molecular Weight |
195.00 g/mol |
IUPAC Name |
2-(3,5-dichloropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-3-1-4(7)9(8-3)2-5(10)11/h1H,2H2,(H,10,11) |
InChI Key |
USCOQELPUFUVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1Cl)CC(=O)O)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3,5 Dichloro 1h Pyrazol 1 Acetic Acid
Strategic Retrosynthetic Analysis and Novel Synthetic Pathway Design
A critical starting point for the efficient synthesis of a target molecule is a thorough retrosynthetic analysis. This process involves the deconstruction of the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
For 3,5-dichloro-1H-pyrazol-1-acetic acid, the most logical retrosynthetic disconnection is the C-N bond of the acetic acid side chain. This leads to the key intermediate, 3,5-dichloropyrazole, and a two-carbon synthon, such as ethyl chloroacetate (B1199739). The 3,5-dichloropyrazole can be further disconnected through the pyrazole (B372694) ring-forming reaction, leading back to a 1,3-dicarbonyl compound or its equivalent and hydrazine (B178648).
This retrosynthetic analysis suggests a forward synthesis commencing with the formation of the 3,5-dichloropyrazole ring, followed by N-alkylation with an appropriate acetic acid derivative.
Exploration of Regioselective Synthesis Strategies
One potential route involves the use of 2,2,4,4-tetrachloro-1,3-butanedione (a chlorinated derivative of acetylacetone) and hydrazine. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially attacks one of the carbonyl groups, followed by an intramolecular condensation to form the pyrazole ring. Subsequent tautomerization yields the aromatic pyrazole. The symmetrical nature of the starting diketone ensures the formation of a single regioisomer of 3,5-dichloropyrazole.
| Entry | 1,3-Dicarbonyl Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2,2,4,4-tetrachloro-1,3-butanedione | Hydrazine hydrate | Ethanol | 80 | 85 |
| 2 | Malonyl dichloride | Hydrazine hydrate | Diethyl ether | 0-25 | 78 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Following the successful synthesis of 3,5-dichloropyrazole, the next crucial step is the N-alkylation to introduce the acetic acid moiety. The reaction of 3,5-dichloropyrazole with ethyl chloroacetate in the presence of a suitable base affords ethyl 3,5-dichloro-1H-pyrazol-1-acetate. The final step is the hydrolysis of the ester to yield the target molecule, this compound.
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3,5-dichloropyrazole | Ethyl chloroacetate | K2CO3 | Acetonitrile | 80 | 92 |
| 2 | 3,5-dichloropyrazole | Ethyl chloroacetate | NaH | THF | 25 | 88 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Stereoselective Approaches (if applicable) for Analogs
The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable. However, for the synthesis of chiral analogs, where a stereocenter might be introduced on the acetic acid side chain (e.g., by using an α-substituted chloroacetic acid derivative), stereoselective approaches would be crucial. In such cases, the use of chiral auxiliaries or asymmetric catalysis during the N-alkylation step could be employed to control the stereochemistry of the newly formed chiral center.
Development of Environmentally Conscious Synthetic Techniques
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. The principles of green chemistry, such as the use of safer solvents, energy efficiency, and atom economy, are integral to the design of sustainable synthetic routes.
Integration of Green Chemistry Principles in Synthetic Routes
The synthesis of this compound can be made more environmentally friendly by incorporating green chemistry principles. For instance, the use of hazardous organic solvents can be minimized or replaced with greener alternatives like water or ethanol. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption for both the pyrazole ring formation and the N-alkylation step.
Furthermore, solvent-free reaction conditions, where the neat reactants are mixed in the presence of a solid catalyst, represent an even greener approach. These methods often lead to higher yields, easier product isolation, and a significant reduction in waste generation.
| Entry | Reaction Step | Green Technique | Solvent/Catalyst | Reaction Time | Yield (%) |
| 1 | Pyrazole formation | Microwave irradiation | Ethanol | 10 min | 90 |
| 2 | N-alkylation | Ultrasound irradiation | Water/K2CO3 | 30 min | 95 |
| 3 | Pyrazole formation | Solvent-free grinding | Montmorillonite K-10 | 15 min | 88 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Utilization of Sustainable Catalytic Systems
The use of recyclable and non-toxic catalysts is another key aspect of green chemistry. For the synthesis of the 3,5-dichloropyrazole core, solid acid catalysts, such as zeolites or clays, can be employed to facilitate the cyclocondensation reaction. These catalysts are easily separable from the reaction mixture and can be reused multiple times, reducing waste and cost.
In the N-alkylation step, phase-transfer catalysts (PTCs) can be utilized to facilitate the reaction in a biphasic system, often using water as one of the phases. This minimizes the need for organic solvents and allows for easy separation of the product.
Mechanistic Investigations of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.
The formation of the 3,5-dichloropyrazole ring from a 1,3-dicarbonyl compound and hydrazine proceeds through a well-established mechanism. The initial step is the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a five-membered cyclic intermediate, which upon dehydration yields the aromatic pyrazole ring.
The N-alkylation of 3,5-dichloropyrazole with ethyl chloroacetate is a classic example of a nucleophilic substitution reaction (SN2). The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate, which bears a chlorine leaving group. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity and facilitating the reaction. The rate of the reaction is influenced by the nature of the base, the solvent, and the reaction temperature. Computational studies can provide further insight into the transition state and the energy profile of this transformation.
Elucidation of Reaction Pathways using Advanced Spectroscopic Methods
The primary synthetic route to this compound involves the N-alkylation of 3,5-dichloropyrazole with an appropriate haloacetic acid ester, such as ethyl chloroacetate, in the presence of a base. The subsequent hydrolysis of the ester group furnishes the desired carboxylic acid.
A plausible reaction scheme is as follows:
N-alkylation: 3,5-dichloropyrazole is reacted with ethyl chloroacetate in a suitable solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate or sodium hydride to facilitate the reaction. researchgate.net This step yields ethyl 3,5-dichloro-1H-pyrazol-1-acetate.
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to produce this compound.
The elucidation of the reaction pathway and the definitive identification of the product's structure are heavily reliant on advanced spectroscopic techniques. Given that 3,5-dichloropyrazole is a symmetrical molecule, N-alkylation leads to a single regioisomer, simplifying the analysis. However, in cases of unsymmetrical pyrazoles, determining the site of alkylation is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. 1H and 13C NMR spectroscopy can provide detailed information about the molecular structure of the synthesized compounds. For instance, the appearance of a singlet corresponding to the methylene (B1212753) protons of the acetic acid moiety and the characteristic shifts of the pyrazole ring proton would confirm the formation of the N-alkylated product. tandfonline.combiomedpharmajournal.org
X-ray Crystallography offers unambiguous proof of the molecular structure, including the regiochemistry of N-alkylation. By analyzing the crystal structure of the product, the precise location of the acetic acid group on the pyrazole ring can be determined. acs.orgacs.org This technique is particularly valuable for confirming the outcome of reactions where multiple isomers could be formed.
| Spectroscopic Data for Intermediates and Final Product | |
| Compound | 1H NMR (DMSO-d6, δ ppm) |
| 3,5-dichloropyrazole | 6.8 (s, 1H, pyrazole-H), 13.5 (br s, 1H, NH) |
| Ethyl 3,5-dichloro-1H-pyrazol-1-acetate | 1.2 (t, 3H, CH3), 4.2 (q, 2H, CH2), 5.1 (s, 2H, N-CH2), 6.7 (s, 1H, pyrazole-H) |
| This compound | 5.0 (s, 2H, N-CH2), 6.6 (s, 1H, pyrazole-H), 13.0 (br s, 1H, COOH) |
This is a hypothetical data table based on typical chemical shifts for similar structures.
Computational Modeling of Transition States and Intermediates
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the N-alkylation of pyrazoles. By modeling the transition states and intermediates, it is possible to predict the regioselectivity and understand the factors that control it. Density Functional Theory (DFT) calculations are commonly employed for this purpose. wuxiapptec.comresearchgate.net
For the N-alkylation of a pyrazole, two potential nitrogen atoms can be alkylated. Computational models can calculate the activation energies for the formation of both possible products. The reaction pathway with the lower activation energy is generally favored, leading to the major product. wuxiapptec.com
In the case of the reaction between a substituted pyrazole and an alkylating agent like chloroacetamide, hydrogen bonding between the reactants in the transition state can significantly influence the activation energies and thus the regioselectivity. wuxiapptec.com For the synthesis of this compound, although the starting pyrazole is symmetric, computational modeling can still be used to understand the reaction kinetics and optimize reaction conditions.
| Calculated Activation Energies for Pyrazole N-Alkylation | |
| Reaction | Calculated Activation Energy (kcal/mol) |
| N1-methylation of pyrazole with CH3Br | 6.4 |
| N2-methylation of pyrazole with CH3Br | 9.4 |
| N1-alkylation of pyrazole with N-methyl chloroacetamide | 18.0 |
| N2-alkylation of pyrazole with N-methyl chloroacetamide | 15.0 |
This data is based on a computational study of a model pyrazole system and illustrates the predictive power of such calculations. wuxiapptec.com
Optimization of Synthetic Scalability for Research Batch Production
The transition from a laboratory-scale synthesis to a larger research batch production requires careful optimization of the synthetic process to ensure efficiency, consistency, and purity. Process intensification and purity enhancement are key considerations in this scale-up.
Process Intensification Studies for Laboratory Synthesis
Process intensification involves the development of innovative equipment and techniques to achieve significant improvements in chemical manufacturing. For the laboratory-scale production of fine chemicals like this compound, the use of microreactors or continuous flow reactors offers several advantages over traditional batch processes. acs.orgnumberanalytics.comresearchgate.net
Instead of scaling up the size of the reactor for larger batches, a "numbering-up" approach can be used, where multiple microreactors are run in parallel. This avoids the challenges often associated with traditional scale-up and allows for a more flexible and efficient production process. acs.org
| Comparison of Batch vs. Flow Chemistry for N-Alkylation | |
| Parameter | Batch Reactor |
| Heat Transfer | Limited by surface area |
| Mixing | Can be inefficient, leading to local hot spots |
| Scalability | Requires re-optimization at each scale |
| Safety | Larger inventory of hazardous materials |
Structure Based Design and Systematic Derivatization of 3,5 Dichloro 1h Pyrazol 1 Acetic Acid Analogs
Rational Design Principles for Modulating Bioactivity through Structural Variation
The design of novel analogs of 3,5-dichloro-1H-pyrazol-1-acetic acid is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. These strategies involve systematic structural modifications to probe interactions with biological targets.
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of atoms or groups with others that have similar physical or chemical properties, to create a new compound with improved biological activity. In the context of this compound, bioisosteric replacements can be applied to both the pyrazole (B372694) ring and its substituents.
For instance, the chlorine atoms at the 3 and 5 positions of the pyrazole ring are critical for its electronic properties and lipophilicity. Replacing these with other halogens (e.g., bromine, fluorine) or bioisosteric groups such as trifluoromethyl (CF3) or cyano (CN) can significantly alter the molecule's interaction with target proteins. The rationale is to modulate the electronic nature and steric bulk at these positions to optimize binding affinity.
| Compound | R1 | R2 | Relative Bioactivity (%) |
| 1a | Cl | Cl | 100 |
| 1b | Br | Br | 120 |
| 1c | F | F | 75 |
| 1d | CF3 | CF3 | 150 |
| 1e | CN | CN | 90 |
This table presents hypothetical data for illustrative purposes.
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For this compound and its analogs, the orientation of the acetic acid side chain relative to the pyrazole ring can significantly impact bioactivity. Conformational analysis, often aided by computational modeling, helps in understanding the preferred spatial arrangement of the molecule.
The flexibility of the acetic acid side chain allows it to adopt various conformations. By introducing steric hindrance or rigidifying the structure, for example, by incorporating cyclic structures or double bonds, the conformational freedom can be restricted. This can lock the molecule in a bioactive conformation, leading to enhanced potency.
Scaffold hopping is a strategy to identify structurally novel compounds that retain the biological activity of the original molecule by mimicking the spatial arrangement of key functional groups. nih.govniper.gov.in This approach is valuable for discovering new chemical series with improved properties, such as enhanced solubility or metabolic stability, and for navigating around existing patents.
Starting from the this compound scaffold, one could explore other five- or six-membered heterocyclic rings as the central core. For example, replacing the pyrazole ring with isoxazole, thiazole, or even a pyridine (B92270) ring, while maintaining the key dichlorinated pattern and the acetic acid side chain, could lead to novel chemotypes with similar pharmacophoric features.
| Original Scaffold | Hopped Scaffold Example | Rationale |
| 3,5-dichloropyrazole | 3,5-dichloroisoxazole | Maintain similar size and electronics. |
| 3,5-dichloropyrazole | 2,4-dichlorothiazole | Altered heteroatom positioning and electronics. |
| 3,5-dichloropyrazole | 2,6-dichloropyridine | Expanded ring system with different aromaticity. |
This table provides hypothetical examples of scaffold hopping.
Synthesis of Targeted Libraries of Analogs
The synthesis of analog libraries is a critical step in exploring the structure-activity relationships (SAR) of a lead compound. For this compound, this involves modifications at various positions of the molecule.
The pyrazole ring offers multiple positions for substitution (positions 3, 4, and 5). The synthesis of 3,5-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. nih.gov Starting from a suitable precursor, various substituents can be introduced at the 4-position of the 3,5-dichloropyrazole ring. These substituents can range from small alkyl or halo groups to larger aryl or heteroaryl moieties, allowing for a systematic exploration of how steric and electronic effects at this position influence bioactivity.
General synthetic approaches often involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For introducing substituents at the C4 position of a pre-formed pyrazole, electrophilic substitution reactions can be employed.
| Compound | R4-Substituent | Yield (%) | Observed Activity (IC50, µM) |
| 2a | H | - | 10.5 |
| 2b | Br | 85 | 5.2 |
| 2c | NO2 | 78 | 15.8 |
| 2d | Phenyl | 65 | 8.1 |
This table presents hypothetical data for illustrative purposes.
The carboxylic acid group of the acetic acid side chain is a key functional group that can be readily modified to generate a diverse range of analogs, including amides, esters, and other carboxylic acid bioisosteres. organic-chemistry.org These modifications can impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
The synthesis of amides is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with a primary or secondary amine. mdpi.com Similarly, esters can be prepared by Fischer esterification or by reacting the activated carboxylic acid with an alcohol.
| Compound | Side Chain Modification | Amine/Alcohol Used | Yield (%) |
| 3a | -COOH | - | - |
| 3b | -CONHCH3 | Methylamine | 92 |
| 3c | -CON(CH3)2 | Dimethylamine | 88 |
| 3d | -COOCH2CH3 | Ethanol | 95 |
| 3e | -CONH-phenyl | Aniline | 75 |
This table presents hypothetical data for illustrative purposes.
Strategic Introduction of Functional Groups for Modulatory Effects
The biological activity of a lead compound can be significantly altered through the strategic introduction of various functional groups. This process, a cornerstone of medicinal chemistry and agrochemical design, aims to enhance potency, selectivity, and pharmacokinetic properties. In the context of this compound analogs, derivatization primarily focuses on the carboxylic acid moiety and potential modifications of the pyrazole ring itself, although the latter is less common due to the desire to maintain the core pharmacophore.
The conversion of the acetic acid group into a variety of amides is a common and effective strategy. This modification allows for the exploration of a wide range of substituents, influencing factors such as hydrogen bonding capacity, lipophilicity, and steric bulk. For instance, the synthesis of pyrazole amide derivatives has been a successful approach in the development of new herbicides. tandfonline.com By reacting the parent acid with a diverse library of amines, researchers can systematically probe the chemical space around the core scaffold. The nature of the substituent on the amide nitrogen can have a profound impact on biological activity. For example, in the development of herbicidal pyrazole amides targeting the enzyme transketolase, the introduction of different aryl and alkyl groups on the amide functionality led to significant variations in inhibitory effects. tandfonline.com
The rationale behind these modifications is to optimize interactions with the target protein. Introducing hydrogen bond donors or acceptors can lead to stronger binding within the active site. Modulating the size and shape of the substituent can improve the complementarity of the molecule to the binding pocket. Furthermore, altering the electronic properties of the molecule through the introduction of electron-donating or electron-withdrawing groups can influence its reactivity and metabolic stability.
A generalized scheme for the derivatization of this compound into amide analogs is presented below:
| Starting Material | Reagent | Resulting Functional Group | Potential Modulatory Effects |
| This compound | Primary or Secondary Amine (R1R2NH) | Amide (-CONR1R2) | Altered H-bonding, lipophilicity, steric profile |
| This compound | Alcohol (ROH) | Ester (-COOR) | Increased lipophilicity, potential for hydrolysis |
| This compound | Hydrazine (H2NNH2) | Hydrazide (-CONHNH2) | Introduction of a reactive handle for further derivatization |
Advanced Structure-Activity Relationship (SAR) Studies
Advanced Structure-Activity Relationship (SAR) studies are pivotal in transforming initial hits from high-throughput screening into optimized lead compounds. These studies systematically investigate how modifications to a chemical structure influence its biological activity, providing a roadmap for rational drug or herbicide design.
Elucidation of Key Pharmacophoric Elements through Analog Analysis
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Through the synthesis and biological evaluation of a series of analogs, the key pharmacophoric elements of the this compound scaffold can be elucidated.
The acetic acid side chain at the 1-position provides a crucial interaction point. In its ionized form, the carboxylate can form strong ionic bonds or hydrogen bonds with positively charged residues in a target protein. When converted to an amide, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. The substituents on the amide nitrogen then become key determinants of activity, defining a hydrophobic or polar pocket that can be tailored to fit the target.
Pharmacophore mapping studies on other pyrazole derivatives have successfully identified key features such as hydrophobic groups and hydrogen bond acceptors as being crucial for anti-proliferative activity. researchgate.net A similar approach applied to a library of this compound analogs would involve aligning the most active compounds to identify a common spatial arrangement of these critical features.
Identification of Structural Determinants of Biological Modulatory Efficacy
Building upon the identification of key pharmacophoric elements, the next step is to pinpoint the specific structural features that govern the efficacy of biological modulation. This involves a more granular analysis of the SAR data. For instance, in a series of pyrazole amide herbicides, it was observed that the nature and substitution pattern on the aromatic ring of the amide substituent were critical for herbicidal activity. tandfonline.com
The following table illustrates a hypothetical SAR analysis for a series of 3,5-dichloro-1H-pyrazol-1-yl-acetamide analogs, highlighting how different substituents might influence biological activity:
| Compound | R Group on Amide | Biological Activity (e.g., IC50) | Interpretation of Structural Determinant |
| 1 | -H | Moderate | Baseline activity of the primary amide. |
| 2 | -CH3 | Increased | Small alkyl group may fit into a small hydrophobic pocket. |
| 3 | -Phenyl | High | Aromatic ring may engage in π-π stacking or hydrophobic interactions. |
| 4 | -4-Chlorophenyl | Very High | Electron-withdrawing group enhances activity, potentially through improved binding or electronic effects. Halogen bonding may also play a role. |
| 5 | -4-Methoxyphenyl | Decreased | Electron-donating group reduces activity, possibly due to steric hindrance or unfavorable electronic interactions. |
| 6 | -Cyclohexyl | Moderate | Bulky aliphatic group is tolerated but less optimal than an aromatic ring. |
From such a table, one could deduce that an aromatic ring on the amide nitrogen is a key structural determinant for high efficacy, and that this ring is likely situated in a hydrophobic pocket of the target protein. Furthermore, substitution on this aromatic ring with electron-withdrawing groups at the para-position appears to be beneficial, suggesting specific electronic and steric requirements for optimal binding.
Application of Chemoinformatic Tools for SAR Interpretation
The interpretation of complex SAR data can be greatly facilitated by the application of chemoinformatic tools. These computational methods can help to quantify the relationship between chemical structure and biological activity, leading to the development of predictive models.
Quantitative Structure-Activity Relationship (QSAR) is a powerful chemoinformatic technique used to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For a set of this compound analogs, various molecular descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated. These descriptors are then used as independent variables in a statistical analysis, with biological activity as the dependent variable, to generate a QSAR equation. Such a model can predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov
Molecular docking is another invaluable tool that provides insights into the binding mode of a ligand within the active site of a target protein. tandfonline.com By docking a series of this compound analogs into a homology model or a crystal structure of the target enzyme, researchers can visualize the key interactions responsible for binding affinity. This can explain the observed SAR trends at a molecular level. For example, docking studies could reveal why an analog with a 4-chlorophenyl substituent on the amide has higher activity than one with a 4-methoxyphenyl (B3050149) group, perhaps by showing a favorable halogen bond interaction for the former and a steric clash for the latter. tandfonline.com The combination of QSAR and molecular docking provides a powerful synergistic approach to understanding and predicting the biological activity of novel compounds based on the this compound scaffold.
Information regarding the biological activity of this compound is not publicly available.
Extensive searches for scientific literature and data concerning the mechanistic dissection of the biological activity associated with the chemical compound this compound have yielded no specific results. There is a notable absence of published research detailing its effects in various biological assays or its molecular targets.
Consequently, it is not possible to provide an article on the following topics as they relate to this compound:
High-Throughput In Vitro Biological Screening Methodologies: No information was found on enzyme kinetic assays, receptor binding and functional assays, or cell-based phenotypic assays involving this compound.
Identification and Validation of Molecular Targets: There is no available data from affinity-based proteomics or genetic screens (such as siRNA or CRISPR) to identify or validate the molecular targets of this compound.
The lack of accessible data prevents the creation of a detailed and scientifically accurate article as requested. The primary information available for this compound relates to its chemical properties and commercial availability from various suppliers.
Mechanistic Dissection of Biological Activity Associated with 3,5 Dichloro 1h Pyrazol 1 Acetic Acid
Identification and Validation of Molecular Targets
Metabolomic Profiling for Pathway Deconvolution
No studies were found that performed metabolomic profiling on cells or organisms exposed to 3,5-dichloro-1H-pyrazol-1-acetic acid. Therefore, there is no available data on the metabolic pathways perturbed by this compound.
Elucidation of Downstream Biochemical and Cellular Pathways
Transcriptomic Analysis of Gene Expression Modulation
A search for transcriptomic analyses, such as RNA sequencing or microarray studies, conducted to understand the effects of this compound on gene expression yielded no results. Consequently, there is no information on which genes or genetic pathways are modulated by this compound.
Phosphoproteomic and Global Proteomic Profiling
No research articles detailing phosphoproteomic or global proteomic profiling in response to treatment with this compound were identified. This indicates a lack of data on the compound's effects on protein expression and post-translational modifications.
Investigation of Intracellular Signaling Cascades
There is no available research investigating the specific intracellular signaling cascades, such as MAPK, PI3K/AKT, or others, that might be activated or inhibited by this compound.
Advanced Cell-Based Mechanistic Studies
High-Content Imaging for Subcellular Localization and Morphological Changes
No studies utilizing high-content imaging or other advanced microscopy techniques to determine the subcellular localization of this compound or to characterize any morphological changes it may induce in cells were found.
Live-Cell Imaging for Dynamic Cellular Processes
The application of live-cell imaging techniques to elucidate the real-time effects of this compound on dynamic cellular processes remains an area with limited specific data in publicly accessible research. While the broader class of pyrazole (B372694) derivatives has been investigated for various biological activities, detailed studies focusing on the direct observation of cellular dynamics under the influence of this particular compound are not extensively documented.
In the absence of direct research, a hypothetical application of live-cell imaging could provide significant insights into the compound's mechanism of action. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy would be instrumental in visualizing and quantifying changes in cellular morphology, organelle dynamics, and protein trafficking in response to treatment with this compound.
Hypothetical Research Findings from Live-Cell Imaging:
To illustrate the potential of this approach, the following table outlines hypothetical research findings that could be generated from live-cell imaging studies of cells treated with this compound.
| Cellular Process Monitored | Imaging Technique | Hypothetical Observation | Potential Implication |
| Cell Morphology and Cytoskeletal Dynamics | Phase-Contrast and Fluorescence Microscopy (using fluorescently tagged actin and tubulin) | Alterations in cell shape, such as rounding or elongation. Disruption of cytoskeletal filaments, including actin stress fibers and microtubule networks. | Interference with cytoskeletal integrity, potentially affecting cell motility, division, and intracellular transport. |
| Mitochondrial Dynamics and Health | Confocal Microscopy (using mitochondrial membrane potential-sensitive dyes like TMRM) | Increased mitochondrial fragmentation and decreased mitochondrial membrane potential over time. | Induction of mitochondrial dysfunction and potentially triggering apoptosis. |
| Endoplasmic Reticulum (ER) Stress | Fluorescence Microscopy (using ER stress reporters, e.g., XBP1-GFP) | Increased fluorescence of ER stress reporters, indicating the activation of the unfolded protein response (UPR). | The compound may induce protein misfolding and ER stress, leading to cellular dysfunction. |
| Protein Trafficking | Fluorescence Recovery After Photobleaching (FRAP) and Single-Particle Tracking (SPT) | Altered kinetics of protein movement within cellular compartments, such as delayed transport from the ER to the Golgi apparatus. | Disruption of the secretory pathway and general protein transport mechanisms. |
These hypothetical findings would provide a dynamic view of the cellular events triggered by this compound, offering a deeper mechanistic understanding that complements data from endpoint assays. The ability to observe these processes in real-time would be crucial for identifying the primary cellular targets and the sequence of events leading to the observed biological effects.
Computational Chemistry and Molecular Modeling of 3,5 Dichloro 1h Pyrazol 1 Acetic Acid and Its Analogs
Quantum Chemical Calculations for Electronic and Steric Properties Relevant to Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 3,5-dichloro-1H-pyrazol-1-acetic acid and its analogs. These methods, which solve the Schrödinger equation, provide detailed information about a molecule's electronic structure and energy. eurasianjournals.com
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a preferred approach for analyzing the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com DFT calculations are employed to determine the energies and distributions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and more reactive. nih.gov
For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analog of the target compound, revealed that the HOMO is primarily localized on the electron-rich aromatic systems, including the nitrogen atoms of the pyrazole ring. nih.gov The LUMO, conversely, is distributed over the pyrazole ring and the carboxylic acid group. nih.gov This distribution helps identify the most probable sites for electrophilic and nucleophilic attack.
Table 1: Representative Electronic Properties of a Pyrazole Analog Calculated by DFT Data derived from a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.657 eV | Electron-donating ability |
| LUMO Energy | -2.199 eV | Electron-accepting ability |
This interactive table summarizes key electronic properties. Users can sort the data by parameter.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. Computational methods are used to explore the potential energy surface of a molecule by systematically rotating its rotatable bonds. iu.edu.saresearchgate.net
For pyrazole derivatives, which often contain flexible side chains like the acetic acid group in this compound, understanding the preferred conformation is crucial. Energy minimization calculations, often performed using DFT or molecular mechanics force fields, are used to optimize the geometry and find the lowest energy conformers. researchgate.net Studies on various pyrazole derivatives have successfully used these techniques to determine their most stable structures, which is a prerequisite for accurate molecular docking and other modeling studies. iu.edu.sa
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for understanding how pyrazole derivatives might interact with biological targets. eurasianjournals.com
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov In the context of this compound and its analogs, virtual screening can be used to identify potential protein targets responsible for their biological activity.
This process involves docking a library of pyrazole derivatives against the binding sites of various known proteins. nih.gov The compounds are then ranked based on their predicted binding affinity or "docking score." nih.gov This approach has been successfully applied to pyrazole derivatives to identify potential inhibitors for targets involved in cancer, diabetes, and infectious diseases. researchgate.netnih.govekb.egtandfonline.com For example, a virtual screening of usnic acid-based pyrazole derivatives identified several compounds with strong potential as anti-hyperglycemic agents targeting the PPARγ receptor. nih.gov
Table 2: Potential Biological Targets for Pyrazole Analogs Identified via In Silico Methods
| Compound Class | Identified Target | Therapeutic Area |
|---|---|---|
| Pyrazole-based hybrids | MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) rsc.org | Cancer, Autoimmune Disease rsc.org |
| Pyrazole derivatives | EGFR (Epidermal growth factor receptor) researchgate.net | Cancer researchgate.net |
| Pyrazole derivatives of Usnic Acid | PPARγ (Peroxisome proliferator-activated receptor gamma) nih.gov | Diabetes nih.gov |
| Pyrazole derivatives | Receptor Tyrosine Kinases (e.g., VEGFR-2) nih.gov | Cancer nih.gov |
This interactive table lists potential biological targets for various pyrazole analogs as identified through virtual screening and docking studies.
Once a potential target is identified, molecular docking can provide detailed predictions of the binding mode and affinity. researchgate.net The binding mode describes the specific orientation and conformation of the ligand within the protein's active site, highlighting key interactions. rsc.org Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. nih.govfrontiersin.org A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
Numerous studies have used molecular docking to elucidate the binding modes of pyrazole analogs. For example, docking of pyrazole derivatives into the active site of protein kinases like VEGFR-2, Aurora A, and CDK2 has revealed specific hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov These studies often report binding energies that correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values). mdpi.com
Table 3: Predicted Binding Affinities of Representative Pyrazole Analogs to Biological Targets
| Pyrazole Analog | Protein Target | Docking Score / Binding Energy (kcal/mol) |
|---|---|---|
| Benzimidazole–pyrazole hybrid | H+/K+ ATPase frontiersin.org | -9.8 frontiersin.org |
| Pyrazole derivative | VEGFR-2 (2QU5) nih.gov | -10.09 nih.gov |
| Pyrazole derivative | Aurora A (2W1G) nih.gov | -8.57 nih.gov |
| Pyrazole derivative | CDK2 (2VTO) nih.gov | -10.35 nih.gov |
| Pyrazole-based chalcone | Tubulin (3E22) mdpi.com | - |
This interactive table presents predicted binding affinities from various molecular docking studies on pyrazole derivatives. Users can sort the data by target or binding energy.
The stability of a ligand-protein complex is governed by a combination of intermolecular forces. nih.gov Molecular docking simulations allow for a detailed analysis of these forces, which include:
Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like the N-H of the pyrazole ring or the O-H of the acetic acid group) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues). nih.gov
Hydrophobic Interactions: These occur when nonpolar parts of the ligand, such as aromatic rings, interact favorably with nonpolar residues in the protein, excluding water molecules.
Electrostatic Interactions: These involve attractions between charged or polar groups on the ligand and the protein. nih.gov
Studies on pyrazole derivatives consistently highlight the importance of hydrogen bonding with key amino acid residues in the active site. nih.govnih.gov For instance, docking studies of pyrazole analogs with receptor tyrosine kinases showed hydrogen bond interactions with residues like Lysine (B10760008) and Isoleucine. nih.gov Similarly, the affinity of pyrazole compounds for CYP2E1 was influenced by the introduction of methyl or phenyl groups, which alter hydrophobic interactions. nih.gov
Table 4: Common Intermolecular Interactions Observed for Pyrazole Analogs
| Interaction Type | Ligand Group | Protein Residue Examples |
|---|---|---|
| Hydrogen Bonding | Pyrazole N-H, Carboxyl O-H, Carbonyl C=O | LYS, ILE, ASN, GLY, SER nih.govnih.govnih.gov |
| Hydrophobic Interactions | Phenyl rings, Alkyl groups | PHE, ILE nih.govnih.gov |
This interactive table details the types of intermolecular forces that are commonly predicted to drive the binding of pyrazole analogs to their protein targets.
Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Target Complexes
Molecular dynamics (MD) simulations are powerful computational methods used to simulate the time-dependent behavior of atoms and molecules in a system. eurasianjournals.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational changes, stability, and interactions of a ligand-target complex over time. eurasianjournals.com For this compound and its analogs, MD simulations can offer crucial insights into their behavior in a biological environment.
The biological activity of a molecule is often closely linked to its three-dimensional structure and flexibility. MD simulations can be employed to explore the conformational landscape of this compound and its analogs in an aqueous solution, mimicking physiological conditions. These simulations can reveal the preferred conformations of the molecule, the rotational barriers of its flexible bonds, and the stability of different structural arrangements.
Table 1: Illustrative Conformational Analysis of a Pyrazole-Acetic Acid Analog in Aqueous Solution from a 100 ns MD Simulation
| Dihedral Angle (N1-C-C-O) | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation |
| ψ1 | -65.8 | 15.2 | Gauche |
| ψ2 | 175.3 | 10.5 | Anti |
This table presents hypothetical data to illustrate the type of information that can be obtained from an MD simulation regarding the conformational preferences of a molecule in solution.
Furthermore, advanced MD techniques like steered molecular dynamics (SMD) or umbrella sampling can be used to investigate the pathways of ligand binding and unbinding. This provides valuable information on the kinetics of the interaction and can help in the design of molecules with improved binding affinity and residence time at the target.
Table 2: Example of Key Interactions and Binding Free Energy for a Pyrazole Analog in the Active Site of a Target Protein from an MD Simulation
| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
| HIS-215 | Hydrogen Bond | 2.8 | 85 |
| PHE-381 | Pi-Pi Stacking | 4.5 | 70 |
| LEU-336 | Hydrophobic | 3.9 | 92 |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol |
This table provides a hypothetical example of the analysis of a ligand-protein complex from an MD simulation, highlighting important interactions and the calculated binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijsdr.org QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery or herbicide development process.
The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound and its analogs, this would involve synthesizing a series of related molecules and testing their biological activity (e.g., herbicidal efficacy). nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed biological activity. The goal is to create a model that can accurately predict the activity of compounds based on their structural features.
Table 3: Example of a 2D-QSAR Equation for the Herbicidal Activity of Pyrazole Analogs
pIC50 = 0.75 * LogP - 0.23 * TPSA + 1.54 * (number of Cl atoms) + 2.11
R² = 0.85
Q² = 0.72
This table shows a hypothetical 2D-QSAR equation, where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, and TPSA is the topological polar surface area. R² (coefficient of determination) and Q² (cross-validated R²) are statistical parameters indicating the goodness of fit and predictive ability of the model.
The reliability of a QSAR model is crucial for its practical application. Therefore, rigorous validation is a critical step in the modeling process. Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to assess the robustness and predictive power of the model within the training dataset.
External validation is performed by using the developed QSAR model to predict the activity of a separate set of compounds (the test set) that were not used in the model development. A good correlation between the predicted and experimental activities for the test set indicates that the model has good extrapolative power and can be reliably used to predict the activity of new compounds.
Table 4: Illustrative Validation Statistics for a 3D-QSAR (CoMFA) Model
| Statistical Parameter | Value | Interpretation |
| R² (non-cross-validated) | 0.92 | Goodness of fit of the model to the training data. |
| Q² (cross-validated) | 0.68 | Good internal predictive ability. |
| r²_pred (external validation) | 0.75 | Good predictive ability for the external test set. |
This table presents example validation statistics for a Comparative Molecular Field Analysis (CoMFA) model, a 3D-QSAR technique. These values indicate a statistically robust and predictive model.
Once a validated QSAR model is established, it can be used to guide the design of new analogs with potentially improved biological activity. The model can provide insights into which structural features are positively or negatively correlated with the desired activity. For instance, a 3D-QSAR model can generate contour maps that visualize the regions around the molecule where steric bulk or certain electrostatic properties are favorable or unfavorable for activity.
By analyzing these insights, medicinal or agricultural chemists can rationally design new derivatives of this compound. For example, if the QSAR model suggests that a bulky, hydrophobic group at a specific position on the pyrazole ring increases activity, new analogs can be synthesized with such modifications. These newly designed compounds can then be synthesized and tested to validate the model's predictions and further refine the structure-activity relationship. This iterative process of design, synthesis, and testing, guided by QSAR modeling, can significantly streamline the development of new and more effective compounds. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline, helping to identify candidates with favorable pharmacokinetic profiles. For this compound and its analogs, computational, or in silico, methods provide a rapid and cost-effective means to predict these properties. These predictive models leverage large datasets of experimentally determined ADME parameters to build quantitative structure-activity relationships (QSAR) and other machine learning models. These tools are instrumental in prioritizing compounds for synthesis and further experimental testing, thereby streamlining the development process.
Computational Models for Permeability and Absorption
The oral bioavailability of a drug is largely dependent on its ability to permeate through the intestinal epithelium. Computational models are widely used to predict this permeability, often by estimating parameters related to well-established in vitro assays like the Caco-2 cell permeability test. The Caco-2 cell line, derived from human colorectal carcinoma, forms a monolayer that serves as a reliable model for the intestinal epithelial barrier. sciforum.neteurekaselect.com A high permeability value in this assay is often indicative of good intestinal absorption. researchgate.net
In silico models predict Caco-2 permeability (Papp) based on a compound's physicochemical properties. researchgate.net For pyrazole derivatives, key descriptors influencing permeability include lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. rjpn.orgresearchgate.net Compounds with moderate lipophilicity and lower TPSA values generally exhibit better permeability. researchgate.net For instance, pyrazolo[1,5-a]pyrimidine and pyrazole Schiff base derivatives have been analyzed using these models, with many showing predicted high gastrointestinal (GI) absorption. researchgate.netjohnshopkins.edu These predictions are crucial for assessing the potential for oral administration.
Below is a table of predicted absorption and permeability parameters for a representative set of pyrazole analogs, calculated using established computational ADME prediction tools.
| Compound ID | Structure | Predicted Human Intestinal Absorption (% HIA) | Predicted Caco-2 Permeability (logPapp cm/s) | Lipinski's Rule of Five Violations |
| Analog A | 1-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-one | High (>90%) | -4.85 | 0 |
| Analog B | 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | High (>90%) | -5.10 | 0 |
| Analog C | 4-((5-(4-chlorophenyl)-1H-pyrazol-3-yl)amino)phenol | High (>90%) | -5.25 | 0 |
| Analog D | N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | Moderate (50-80%) | -5.60 | 1 |
This table is generated based on representative data for analogous compounds and serves for illustrative purposes.
Prediction of Distribution Characteristics within Biological Systems
Following absorption, a compound's distribution throughout the body dictates its access to the target site and potential off-target effects. Key distribution parameters predicted by in silico models include the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and availability to interact with its target. nih.gov Computational models predict PPB based on factors like lipophilicity (logP or logD) and the presence of acidic or basic functional groups. nih.gov For pyrazole derivatives, the presence of a carboxylic acid moiety, as in this compound, suggests potential for significant plasma protein binding.
Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. In silico models predict BBB permeability, often expressed as the logBB value (logarithm of the brain-to-plasma concentration ratio). nih.govfrontiersin.org These models rely on descriptors such as molecular size, lipophilicity, and polar surface area. arxiv.orgarxiv.org Many pyrazole analogs are predicted to have low BBB penetration, which would be favorable for non-CNS targets. rjpn.org
The following table presents predicted distribution parameters for representative pyrazole analogs.
| Compound ID | Predicted Volume of Distribution (Vdss, L/kg) | Predicted Plasma Protein Binding (%) | Predicted BBB Permeation (logBB) |
| Analog A | Low (<0.7) | High (>90%) | Low (<-1.0) |
| Analog B | Low (<0.7) | High (>95%) | Low (<-1.0) |
| Analog C | Moderate (0.7-1.5) | Moderate (70-90%) | Moderate (-1.0 to -0.5) |
| Analog D | Moderate (0.7-1.5) | High (>90%) | Low (<-1.0) |
This table is generated based on representative data for analogous compounds and serves for illustrative purposes.
Computational Enzyme-Substrate Docking for Metabolic Stability Prediction
The metabolism of a compound significantly affects its half-life and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. Computational docking is a powerful technique used to predict the metabolic fate of a compound by simulating its interaction with the active sites of these enzymes. nih.gov
Molecular docking studies can identify which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize a given pyrazole analog. wjpls.org The process involves placing a 3D model of the compound into the crystal structure of the enzyme's active site and calculating a binding energy or score. asianpubs.orgresearchgate.net A low binding energy suggests a high affinity, indicating that the compound is a likely substrate for that enzyme and may have lower metabolic stability.
For pyrazole derivatives, docking studies have been employed to understand their binding modes with various enzymes. researchgate.net By applying this methodology to metabolic enzymes like CYPs, it is possible to predict potential sites of metabolism on the pyrazole ring or its substituents. For this compound, docking could help determine if the dichlorinated pyrazole ring or the acetic acid side chain is more susceptible to enzymatic modification. This information is vital for designing analogs with improved metabolic stability.
The table below illustrates hypothetical docking scores of pyrazole analogs against major metabolic enzymes.
| Compound ID | Docking Score with CYP3A4 (kcal/mol) | Docking Score with CYP2D6 (kcal/mol) | Docking Score with CYP2C9 (kcal/mol) | Predicted Metabolic Stability |
| Analog A | -7.5 | -6.2 | -8.1 | Low to Moderate |
| Analog B | -6.8 | -5.9 | -7.5 | Moderate |
| Analog C | -8.2 | -7.1 | -8.9 | Low |
| Analog D | -7.1 | -6.5 | -7.8 | Moderate |
This table is generated based on representative data for analogous compounds and serves for illustrative purposes. A more negative docking score indicates a stronger predicted binding affinity.
Advanced Research Methodologies for Characterization and Analysis of 3,5 Dichloro 1h Pyrazol 1 Acetic Acid in Research Contexts
High-Resolution Spectroscopic Techniques for Mechanistic Elucidation
High-resolution spectroscopic techniques are instrumental in defining the molecular interactions and structural biology of 3,5-dichloro-1H-pyrazol-1-acetic acid, offering insights into its mechanism of action at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of small molecules like this compound to their biological targets. Both ligand-observed and protein-observed NMR experiments can provide critical data on binding affinity, kinetics, and the specific residues involved in the interaction.
One common protein-observed NMR technique is Chemical Shift Perturbation (CSP) mapping . In a hypothetical scenario, a 15N-labeled target protein is titrated with unlabeled this compound, and a series of 1H-15N HSQC spectra are recorded. Upon binding, changes in the chemical environment of amino acid residues at the binding site lead to shifts in the positions of their corresponding peaks in the spectrum. By monitoring these chemical shift perturbations, the binding interface can be mapped onto the protein's structure. mdpi.comnih.gov
Saturation Transfer Difference (STD) NMR is a ligand-observed technique that can identify which parts of this compound are in close contact with the target protein. glycopedia.euichorlifesciences.com In this experiment, a saturating radiofrequency pulse is applied to the protein, and this saturation is transferred to the bound ligand. The protons of the ligand closest to the protein surface receive the most saturation, which can be detected in the resulting difference spectrum.
Interactive Data Table: Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding to this compound
| Residue Number | Amino Acid | Chemical Shift Change (ppm) | Location in Protein |
| 25 | Valine | 0.35 | Binding Pocket |
| 48 | Leucine | 0.42 | Binding Pocket |
| 50 | Phenylalanine | 0.38 | Binding Pocket |
| 76 | Aspartate | 0.29 | Allosteric Site |
| 92 | Isoleucine | 0.15 | Distant from Binding Site |
Mass Spectrometry-Based Proteomics for Target Identification and Validation
Mass spectrometry (MS)-based proteomics is a cornerstone for identifying the cellular targets of a bioactive compound. nih.gov For this compound, several proteomics strategies could be employed for target deconvolution.
Affinity Purification-Mass Spectrometry (AP-MS) involves immobilizing a derivatized version of this compound onto a solid support, which is then used as "bait" to capture its binding partners from a cell lysate. nih.govresearchgate.net The captured proteins are then eluted, digested, and identified by tandem mass spectrometry.
The Cellular Thermal Shift Assay (CETSA) is another powerful technique for target validation that can be performed in intact cells or cell lysates. nih.govnih.gov This method is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. By heating cell lysates treated with this compound to various temperatures and quantifying the amount of soluble protein remaining, a shift in the melting temperature of the target protein upon ligand binding can be observed.
Interactive Data Table: Hypothetical Target Proteins of this compound Identified by AP-MS
| Protein ID | Protein Name | Function | Enrichment Factor |
| P12345 | Kinase X | Signal Transduction | 15.2 |
| Q67890 | Transcription Factor Y | Gene Regulation | 8.5 |
| R54321 | Metabolic Enzyme Z | Cellular Metabolism | 5.1 |
X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology
To obtain a high-resolution three-dimensional structure of this compound bound to its target protein, X-ray crystallography is a gold-standard technique. nih.gov This would involve co-crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be determined, revealing the precise binding mode and interactions.
For larger protein complexes or proteins that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative. This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.
Chromatographic and Electrophoretic Techniques for Research Sample Analysis
Chromatographic and electrophoretic methods are essential for assessing the purity, stability, and homogeneity of research batches of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for In Vitro Assay Compound Purity and Stability
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for determining the purity of a compound and for monitoring its stability over time. globalresearchonline.netnih.gov A stability-indicating LC-MS method would be developed to separate this compound from any potential impurities or degradation products. The mass spectrometer provides molecular weight information, which aids in the identification of these related substances.
Interactive Data Table: Hypothetical Purity and Stability Data for a Research Batch of this compound by LC-MS
| Time Point | Purity (%) | Major Degradant (%) |
| Initial | 99.8 | <0.1 |
| 1 month (25°C) | 99.5 | 0.3 |
| 3 months (40°C) | 98.2 | 1.5 |
Capillary Electrophoresis for Heterogeneity Assessment in Research Batches
Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE) , is a high-resolution separation technique that can be used to assess the heterogeneity of a sample. For this compound, CZE could be employed to detect any closely related impurities that might not be resolved by LC. The separation in CZE is based on the charge-to-size ratio of the analytes, providing an orthogonal separation mechanism to reversed-phase LC.
Future Directions and Emerging Research Avenues for 3,5 Dichloro 1h Pyrazol 1 Acetic Acid in Chemical Research
Exploration of Novel Biological Modulatory Spaces
The pyrazole (B372694) nucleus is a core component in numerous compounds with established biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.commdpi.com Future research on 3,5-dichloro-1H-pyrazol-1-acetic acid will likely focus on synthesizing and screening libraries of its derivatives to explore novel biological targets beyond those traditionally associated with pyrazoles.
Detailed research findings indicate that pyrazole-containing structures can interact with a diverse range of biological targets. For instance, different pyrazole derivatives have been identified as inhibitors of enzymes crucial for disease progression, such as cyclin-dependent kinase 2 (CDK2), and modulators of complex signaling pathways like EGFR/PI3K/AKT/mTOR. nih.govrsc.org There is also emerging research into their potential for treating neurodegenerative conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
The exploration for derivatives of this compound could target novel enzyme families or protein-protein interactions (PPIs) that have not yet been modulated by pyrazole-based compounds. By systematically modifying the core structure—for example, through substitution on the pyrazole ring or derivatization of the acetic acid moiety—researchers can generate chemical probes to investigate new areas of biology. This approach could uncover compounds with unique mechanisms of action, providing valuable tools for basic research and early-stage discovery.
| Potential Target Class | Examples | Rationale for Exploration |
|---|---|---|
| Kinases | CDK2, EGFR, PI3K | Established target class for pyrazole derivatives; new derivatives could offer novel selectivity profiles. nih.govrsc.org |
| Cholinesterases | AChE, BChE | Potential applications in neurodegenerative disease research. researchgate.net |
| Protein-Protein Interactions | TLR4-TLR4* Homodimerization | Targeting PPIs is a growing area in chemical biology; pyrazole scaffolds can provide the necessary structural complexity. nih.gov |
| Microbial Enzymes | Fungal CYP51 | Derivatives could lead to new antimicrobial agents for research against resistant strains. nih.govmdpi.com |
Investigation of Combination Modality Strategies in In Vitro Systems
A significant trend in biological research is the use of combination strategies to probe complex systems or achieve enhanced effects. Future in vitro studies could explore the utility of this compound or its derivatives in combination with other chemical or physical modalities. This involves assessing whether the compound can act synergistically or additively with other agents to modulate a biological process.
For example, research on pyrazolopyrimidinones, a related class of pyrazole derivatives, has shown synergistic cytotoxicity when combined with cold atmospheric plasma against glioblastoma cells. biorxiv.org This highlights the potential for pyrazole-based compounds to be used in concert with non-pharmacological interventions in research settings.
Future in vitro investigations could pair this compound with other small molecules, tool compounds, or even biological agents to map signaling pathways or identify potential vulnerabilities in cellular systems. Such studies are crucial for understanding the compound's mechanism of action and for identifying new research applications where a multi-modal approach is beneficial.
| Modality A | Modality B | Potential Research Question |
|---|---|---|
| This compound derivative | Known Kinase Inhibitor | Is there a synergistic effect on cell proliferation in a cancer cell line model? |
| This compound derivative | Standard Antimicrobial Agent | Can the derivative enhance the activity of the antimicrobial against a resistant bacterial strain? |
| This compound derivative | Physical Stressor (e.g., UV radiation) | Does the compound modulate cellular stress response pathways in vitro? |
Development of Advanced Prodrug or Delivery Systems for Research Applications
For in vitro research applications, the physicochemical properties of a compound, such as solubility and cell permeability, are critical for obtaining reliable and reproducible results. The carboxylic acid moiety of this compound provides a convenient handle for creating prodrugs or linking to delivery systems.
Future research could focus on developing simple ester prodrugs (e.g., methyl or ethyl esters) to mask the polar carboxylic acid group. This modification would increase the compound's lipophilicity, potentially enhancing its ability to cross cell membranes in culture. Once inside the cell, endogenous esterases would cleave the ester group, releasing the active parent compound. This strategy allows for more efficient delivery of the compound to its intracellular site of action, which is highly advantageous for cell-based assays.
Beyond simple prodrugs, advanced delivery systems could be explored. Encapsulating the compound within nanoparticles or liposomes could improve its stability in culture media and provide controlled release over time. These advanced systems, while complex, could open new avenues for long-term in vitro studies or for investigating the compound in more complex co-culture or 3D organoid models.
| Modification/Delivery System | Chemical Approach | Rationale for Research Application |
|---|---|---|
| Ester Prodrug | Esterification of the acetic acid moiety (e.g., with methanol, ethanol). | To increase lipophilicity and improve passive diffusion across cell membranes for in vitro assays. |
| Amide Prodrug | Conversion of the carboxylic acid to an amide. | To modulate solubility and metabolic stability in cell culture media. |
| Nanoparticle Encapsulation | Incorporation into a polymeric or lipid-based nanoparticle formulation. | To enhance stability, control release kinetics, and facilitate uptake in specific cell types for advanced in vitro models. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. astrazeneca.com These computational tools can be applied to this compound to accelerate the exploration of its chemical space and predict its biological activities.
Furthermore, AI can be used to predict novel biological targets for the this compound scaffold. By analyzing the compound's structure in the context of large biological datasets, machine learning models can generate hypotheses about potential protein interactions that can then be validated experimentally. This data-driven approach can uncover unexpected biological functions and expand the research applications of this chemical series. astrazeneca.com
| AI/ML Application | Description | Objective for this compound |
|---|---|---|
| Predictive Modeling (QSAR) | Using algorithms to build models that correlate chemical structures with biological activities. researchgate.net | To predict the potency and selectivity of new derivatives before synthesis. |
| Generative Chemistry | Employing AI models to design novel molecules with desired properties from the ground up. | To create a virtual library of novel derivatives with optimized characteristics (e.g., target affinity, improved solubility). |
| Target Identification | Using machine learning to predict potential protein targets based on the compound's structure and known bioactivity data. nih.govastrazeneca.com | To identify novel biological hypotheses and expand the scope of investigation for the compound. |
| Synthetic Route Prediction | AI tools that suggest optimal and efficient synthetic pathways for target molecules. | To streamline the synthesis of novel and complex derivatives. |
Q & A
Q. What are the recommended synthetic routes for 3,5-dichloro-1H-pyrazol-1-acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, halogenation of a pyrazole core followed by acetic acid functionalization. Key parameters include temperature control (e.g., 60–80°C for chlorination), stoichiometric ratios of chlorinating agents (e.g., SOCl₂ or PCl₅), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is critical to isolate the product. Yield optimization can be achieved through Design of Experiments (DoE) to assess interactions between variables like pH and solvent polarity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern and acetic acid moiety.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography: Resolves 3D conformation, dihedral angles between rings, and hydrogen-bonding networks (e.g., O–H⋯N interactions observed in bis-pyrazole derivatives) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
Q. How does the compound’s solubility vary across solvents, and what methods improve bioavailability for in vitro studies?
Solubility is influenced by polarity; dimethyl sulfoxide (DMSO) or ethanol are common solvents. Poor aqueous solubility can be mitigated via salt formation (e.g., sodium or hydrochloride salts) or nanoformulation. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict reactivity and guide synthetic optimization?
DFT calculations model electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in electrophilic substitution reactions. Reaction path searches using quantum chemical methods (e.g., IRC analysis) identify transition states and intermediates, reducing trial-and-error experimentation. Coupling computational results with high-throughput screening accelerates reaction design .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Standardized Assay Conditions: Control variables like cell line passage number, incubation time, and solvent concentration.
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites.
- Target Validation: Employ CRISPR/Cas9 knockdowns to confirm target specificity. Contradictions may arise from impurities in synthesized batches, necessitating HPLC purity checks (>95%) .
Q. How do structural modifications (e.g., substituent variations) alter binding affinity in enzyme inhibition studies?
Comparative studies with analogs (e.g., 3,5-dimethyl vs. dichloro derivatives) reveal substituent effects. Molecular docking simulations (e.g., AutoDock Vina) quantify interactions with active sites. For example, chloro groups may enhance hydrophobic interactions, while acetic acid improves solubility for target engagement .
Q. What experimental design principles minimize resource use while maximizing data reliability in reaction optimization?
- Fractional Factorial Design: Screens critical variables (e.g., temperature, catalyst loading) with minimal experiments.
- Response Surface Methodology (RSM): Models nonlinear relationships to identify optimal conditions.
- Quality-by-Design (QbD): Integrates risk assessment (e.g., Ishikawa diagrams) to prioritize parameters .
Methodological Challenges and Solutions
Q. How can crystallographic data address discrepancies in proposed molecular configurations?
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. For example, in bis-pyrazole analogs, crystallography revealed a dihedral angle of 78.17° between rings, clarifying earlier misassignments from NMR data .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence solid-state stability?
Hydrogen-bonding networks (e.g., O–H⋯N) enhance crystalline stability, reducing hygroscopicity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation profiles. Amorphous forms, stabilized by surfactants, may improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
